REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][C:18]=1[N:19]1[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH:21]([CH3:32])[CH2:20]1)[N:15]1[C:6](=[N:7][C:8]3[C:13]([C:14]1=[O:33])=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]2=[O:34].C(Cl)(Cl)Cl>C(Cl)Cl.FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][C:18]=1[N:19]1[CH2:24][CH2:23][NH:22][CH:21]([CH3:32])[CH2:20]1)[N:15]1[C:6](=[N:7][C:8]3[C:13]([C:14]1=[O:33])=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]2=[O:34]
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1N1CC(N(CC1)C(=O)OC(C)(C)C)C)=O)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the chloroform/methylene chloride solution was washed with saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by silica gel chromatography (chloroform eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1N1CC(NCC1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |